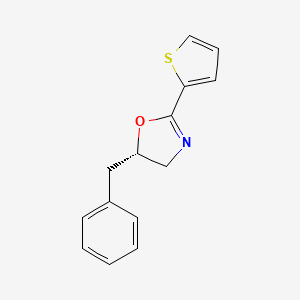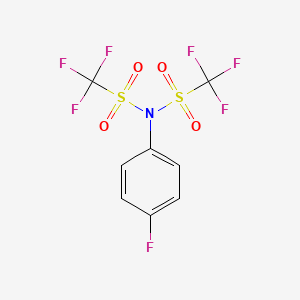
4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is a chemical compound characterized by the presence of a chloro group, a difluorocyclopropyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole typically involves the reaction of 2,2-difluorocyclopropanecarbonyl chloride with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- 4-Chloro-1-(2,2-difluorocyclopropyl)ethyl-1H-pyrazole
- 4-Chloro-1-(2,2-difluorocyclopropyl)methyl-3,3-dimethylpiperidine
Comparison: Compared to similar compounds, 4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is unique due to its specific structural arrangement, which can influence its reactivity and biological activity. The presence of the difluorocyclopropyl group can enhance its stability and binding properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H5ClF2N2 |
|---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
4-chloro-1-(2,2-difluorocyclopropyl)pyrazole |
InChI |
InChI=1S/C6H5ClF2N2/c7-4-2-10-11(3-4)5-1-6(5,8)9/h2-3,5H,1H2 |
InChI Key |
RCAXJVFYGXAOHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)N2C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


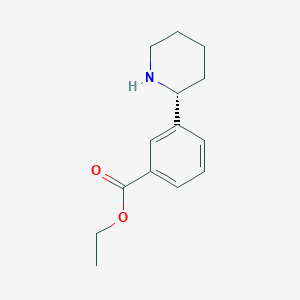
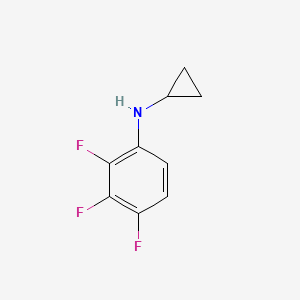
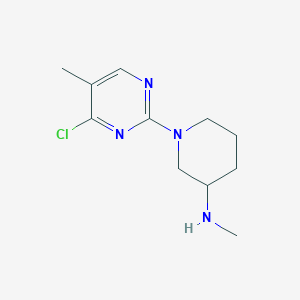
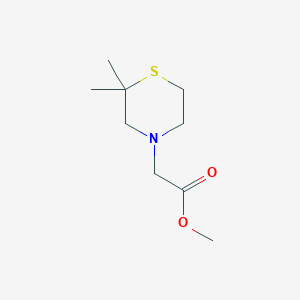
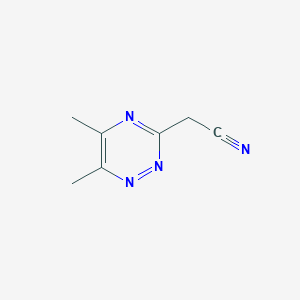
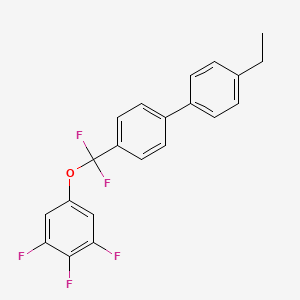

![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)
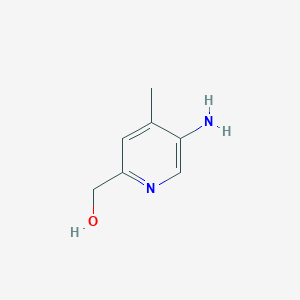


![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
